![molecular formula C7H7N3O4 B1312698 2-Hydroxy-3-nitrobenzenecarbohydrazide CAS No. 945-22-2](/img/structure/B1312698.png)
2-Hydroxy-3-nitrobenzenecarbohydrazide
Overview
Description
2-Hydroxy-3-nitrobenzenecarbohydrazide is a biochemical compound used for proteomics research . Its molecular formula is C7H7N3O4 and has a molecular weight of 197.15 g/mol .
Synthesis Analysis
The synthesis of hydrazones, which includes 2-Hydroxy-3-nitrobenzenecarbohydrazide, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-nitrobenzenecarbohydrazide is defined by its molecular formula, C7H7N3O4 .Physical And Chemical Properties Analysis
2-Hydroxy-3-nitrobenzenecarbohydrazide has a molecular weight of 197.15 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Electrosynthesis Applications
2-Hydroxy-3-nitrobenzenecarbohydrazide is structurally related to compounds involved in the electrosynthesis of various amine compounds. For example, the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, a compound with a nitrobenzene functional group, has been studied extensively. The electroreduction of this compound can yield various amine chlorohydrates, highlighting the reactivity and potential utility of similar compounds in electrosynthetic applications (Mikhal’chenko et al., 2007).
Catalytic Applications
The compound is also closely related to aroylhydrazone Schiff bases, which have been used to synthesize bi- and tri-nuclear Ni(II) complexes. These complexes exhibit significant catalytic activity and are particularly efficient in solvent-free nitroaldol condensation reactions (Sutradhar et al., 2019).
Photoreactive Applications
Compounds with a nitrobenzene moiety, similar to 2-Hydroxy-3-nitrobenzenecarbohydrazide, have shown efficient reactivity under photoreaction conditions. For instance, nitrobenzene and its derivatives have been used in photoreactions with hydrobromic acid to yield tribromoanilines, demonstrating their potential in photochemical synthesis and organic transformations (McIntyre et al., 2004).
Environmental and Analytical Chemistry
Derivatives of nitrobenzene, which are structurally related to 2-Hydroxy-3-nitrobenzenecarbohydrazide, have been studied for their environmental impact and analytical detection. For example, studies on substituted nitrobenzene molecules have been conducted to understand their adsorption properties and potential environmental removal by suitable sorbents, leveraging the principles of density-functional theory and the hard–soft acid-base principle (Chatterjee et al., 2003).
properties
IUPAC Name |
2-hydroxy-3-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-7(12)4-2-1-3-5(6(4)11)10(13)14/h1-3,11H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQCDFMTVQLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463689 | |
Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-nitrobenzenecarbohydrazide | |
CAS RN |
945-22-2 | |
Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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